Cas no 2228306-02-1 (4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid)

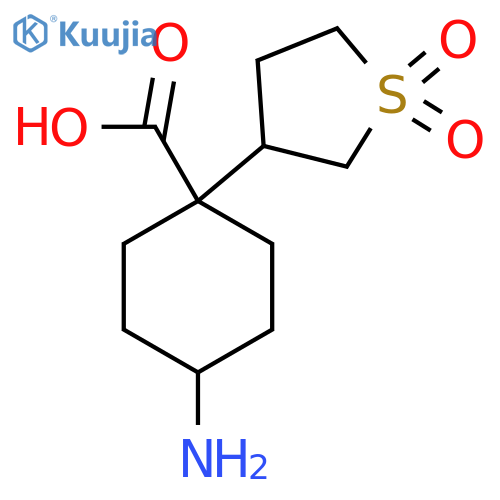

2228306-02-1 structure

商品名:4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid

- 2228306-02-1

- EN300-2001711

-

- インチ: 1S/C11H19NO4S/c12-9-1-4-11(5-2-9,10(13)14)8-3-6-17(15,16)7-8/h8-9H,1-7,12H2,(H,13,14)

- InChIKey: SPZJWCRWNZNPTB-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C1)C1(C(=O)O)CCC(CC1)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 261.10347926g/mol

- どういたいしつりょう: 261.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.6

- トポロジー分子極性表面積: 106Ų

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2001711-2.5g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 2.5g |

$3865.0 | 2023-09-16 | ||

| Enamine | EN300-2001711-0.1g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 0.1g |

$1735.0 | 2023-09-16 | ||

| Enamine | EN300-2001711-0.5g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 0.5g |

$1893.0 | 2023-09-16 | ||

| Enamine | EN300-2001711-0.25g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 0.25g |

$1814.0 | 2023-09-16 | ||

| Enamine | EN300-2001711-10g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 10g |

$8480.0 | 2023-09-16 | ||

| Enamine | EN300-2001711-10.0g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 10g |

$8480.0 | 2023-05-31 | ||

| Enamine | EN300-2001711-0.05g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 0.05g |

$1657.0 | 2023-09-16 | ||

| Enamine | EN300-2001711-1.0g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 1g |

$1971.0 | 2023-05-31 | ||

| Enamine | EN300-2001711-5.0g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 5g |

$5719.0 | 2023-05-31 | ||

| Enamine | EN300-2001711-1g |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |

2228306-02-1 | 1g |

$1971.0 | 2023-09-16 |

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2228306-02-1 (4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量